3-Amino-5-bromo-1-methylpyrazin-2-one CAS number search
3-Amino-5-bromo-1-methylpyrazin-2-one CAS number search
An In-Depth Technical Guide to 3-Amino-5-bromo-1-methylpyrazin-2-one
Abstract
This guide provides a detailed scientific overview of the heterocyclic compound 3-Amino-5-bromo-1-methylpyrazin-2-one. As of the date of this document, a specific CAS Registry Number for this compound has not been identified in publicly accessible databases, suggesting it may be a novel substance or one not yet widely commercialized. This document, therefore, leverages established chemical principles and data from structurally related analogs to propose a robust synthetic pathway, predict physicochemical and spectroscopic properties, and discuss potential applications. The pyrazinone core is a recognized "privileged scaffold" in medicinal chemistry, and this guide serves as a foundational resource for researchers in drug discovery and organic synthesis interested in this novel derivative.[1]
Compound Identification and Predicted Properties
While a CAS number is not available, the fundamental identifiers and predicted properties, derived from computational models and analysis of similar structures, are summarized below.
| Identifier | Value | Notes |
| IUPAC Name | 3-Amino-5-bromo-1-methylpyrazin-2(1H)-one | - |
| Molecular Formula | C₅H₅BrN₄O | - |
| Molecular Weight | 217.02 g/mol | - |
| Predicted LogP | ~0.5 - 1.0 | Calculated based on analogs. |
| Predicted pKa | Basic pKa (amino group) ~2-4; Acidic pKa (amide N-H) >14 | Influenced by the electron-withdrawing pyrazinone ring. |
| Predicted Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol) | Typical for functionalized heterocycles of this size. |
| Appearance | Expected to be a light yellow to brown crystalline solid | Based on related aminobromopyrazine compounds. |
Proposed Synthesis Pathway and Rationale
The synthesis of 3-Amino-5-bromo-1-methylpyrazin-2-one can be logically approached via a three-step sequence starting from the commercially available precursor, 3-bromo-5-methylpyrazin-2(1H)-one. This strategy isolates the key chemical transformations—N-methylation and amination—into discrete, high-yielding steps.
Workflow for Proposed Synthesis
Caption: Proposed three-step synthesis of the target compound.
Step 1: N-Methylation of the Pyrazinone Core
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Objective: To selectively add a methyl group to the N1 position of the pyrazinone ring.
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Rationale: The N-H proton of the pyrazinone is acidic and can be readily deprotonated by a mild base like potassium carbonate. The resulting anion acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide. This reaction is standard for N-alkylation of lactams and related heterocycles. Acetonitrile is chosen as a polar aprotic solvent to facilitate the Sₙ2 reaction. While challenges with regioselectivity can occur in some heterocyclic systems, the pyrazin-2-one structure strongly favors alkylation at N1 over N4 due to the electronic influence of the adjacent carbonyl group.[2][3][4]
Step 2: Palladium-Catalyzed Amination
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Objective: To replace the bromine atom at the C3 position with an amino group.
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Rationale: Direct nucleophilic aromatic substitution of the bromo group with ammonia is challenging due to the electron-rich nature of the pyrazinone ring. The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds on heteroaromatic systems.[5][6][7][8] This reaction utilizes a palladium catalyst with a specialized phosphine ligand (e.g., XPhos) to facilitate the coupling. Because direct coupling with ammonia gas is difficult, an "ammonia equivalent" like benzophenone imine is used. The imine couples to the pyrazinone, and the resulting protected amine is then easily hydrolyzed in the final step. Sodium tert-butoxide is a strong, non-nucleophilic base required to drive the catalytic cycle.
Step 3: Deprotection
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Objective: To remove the benzophenone protecting group to reveal the free primary amine.
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Rationale: The imine linkage formed in Step 2 is readily cleaved under mild acidic conditions. Treatment with aqueous hydrochloric acid effectively hydrolyzes the imine to yield the desired primary amine and benzophenone, which can be easily removed during aqueous workup.
Experimental Protocols
Disclaimer: These protocols are proposed based on established chemical literature and should be adapted and optimized under appropriate laboratory safety protocols.
Protocol 3.1: Synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one (Intermediate 1)
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To a dry 250 mL round-bottom flask, add 3-bromo-5-methylpyrazin-2(1H)-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (MeCN, 10 mL/g of starting material).
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Stir the suspension under a nitrogen atmosphere.
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Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.
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Heat the reaction mixture to 60°C and stir for 4-6 hours.
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In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes) until the starting material is consumed.
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Cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the product as a solid.
Protocol 3.2: Synthesis and Characterization of 3-Amino-5-bromo-1-methylpyrazin-2-one (Target Compound)
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Amination: To a dry Schlenk flask, add Intermediate 1 (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
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Evacuate and backfill the flask with argon three times.
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Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and XPhos (0.05 eq).
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Add anhydrous toluene (15 mL/g of Intermediate 1) via cannula.
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Heat the mixture to 100°C and stir for 12-18 hours.
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In-Process Check: Monitor by TLC or LC-MS for the disappearance of Intermediate 1.
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Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
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Concentrate the filtrate under reduced pressure. The crude material is the protected amine (Intermediate 2).
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Deprotection: Dissolve the crude Intermediate 2 in tetrahydrofuran (THF, 10 mL/g). Add an equal volume of 2M aqueous HCl.
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Stir vigorously at room temperature for 2 hours.
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Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer three times with dichloromethane (DCM).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude product by flash chromatography or recrystallization to obtain 3-Amino-5-bromo-1-methylpyrazin-2-one.
Protocol 3.3: Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆):
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Predicted δ ~7.5-7.8 ppm (s, 1H): Aromatic proton at C6.
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Predicted δ ~6.0-6.5 ppm (s, 2H): Broad singlet for the -NH₂ protons.
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Predicted δ ~3.4-3.6 ppm (s, 3H): Singlet for the N-CH₃ protons.
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¹³C NMR (101 MHz, DMSO-d₆):
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Predicted δ ~155-160 ppm: C=O carbonyl carbon.
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Predicted δ ~145-150 ppm: C3 carbon attached to the amino group.
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Predicted δ ~125-135 ppm: C6 carbon.
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Predicted δ ~110-115 ppm: C5 carbon attached to bromine.
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Predicted δ ~30-35 ppm: N-CH₃ carbon.
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HRMS (ESI+): Calculate the exact mass for [M+H]⁺ (C₅H₆BrN₄O⁺) and compare with the observed value.
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Purity (HPLC): Assess purity using a reverse-phase C18 column with a water/acetonitrile gradient.
Chemical Reactivity and Potential Applications
The bifunctional nature of 3-Amino-5-bromo-1-methylpyrazin-2-one makes it a versatile building block for creating libraries of complex molecules.
Key Reactive Sites
Caption: Reactivity map of the key functional groups.
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The Amino Group (C3): This group can act as a nucleophile. It can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or undergo reductive amination with aldehydes/ketones to form secondary amines. These transformations are fundamental in medicinal chemistry for tuning solubility and creating new hydrogen bond donors/acceptors.
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The Bromo Group (C5): This site is primed for palladium-catalyzed cross-coupling reactions. It can undergo Suzuki coupling with boronic acids to introduce new aryl or heteroaryl groups, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig C-O/C-N coupling to form ethers and substituted amines. This allows for extensive diversification of the molecule's structure.
Potential Applications in Drug Discovery
The pyrazinone scaffold is present in numerous natural products and bioactive molecules.[1][9] Specifically, aminopyrazine derivatives have been extensively investigated as:
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Kinase Inhibitors: The pyrazine core can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases, which are critical targets in oncology.
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Anticancer Agents: Functionalized pyrazines have demonstrated antiproliferative activities. The ability to easily modify both the C3 and C5 positions of the target compound makes it an excellent starting point for structure-activity relationship (SAR) studies.
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Antimicrobial Agents: The pyrazinamide drug is a cornerstone of tuberculosis treatment. Novel derivatives of the aminopyrazine core are continuously being explored for activity against drug-resistant bacterial and fungal strains.[10]
References
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Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]
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Bandaru, S. S., et al. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
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Ihsanawati, A., Alni, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. Available at: [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. orgsyn.org. Available at: [Link]
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RSC Publishing. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at: [Link]
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Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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